molecular formula C11H23NO3 B8184233 (R)-1-(Boc-amino)-1-ethyl-2-hydroxy-2-methyl-propane

(R)-1-(Boc-amino)-1-ethyl-2-hydroxy-2-methyl-propane

Cat. No.: B8184233
M. Wt: 217.31 g/mol
InChI Key: SDDWFXLEBNUWSZ-MRVPVSSYSA-N
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Description

tert-Butyl N-[(3R)-2-hydroxy-2-methylpentan-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a hydroxy-methylpentyl chain. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(Boc-amino)-1-ethyl-2-hydroxy-2-methyl-propane typically involves the reaction of tert-butyl carbamate with an appropriate hydroxy-methylpentyl derivative. One common method involves the use of Boc anhydride (tert-butoxycarbonyl anhydride) and ethanol, followed by the addition of a hydroxy-methylpentyl amine . The reaction mixture is cooled in an ice bath, and a 70% aqueous ammonia solution is added slowly. The mixture is then stirred at 0°C for one hour and at room temperature for 18 hours. The product is purified by recrystallization from hexane .

Industrial Production Methods: Industrial production of tert-butyl carbamates often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . This method allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(3R)-2-hydroxy-2-methylpentan-3-yl]carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: The major products include oxidized derivatives of the hydroxy-methylpentyl chain.

    Reduction: Reduced forms of the carbamate, often leading to amines.

    Substitution: Substituted carbamates with various functional groups.

Scientific Research Applications

Chemistry: In organic chemistry, (R)-1-(Boc-amino)-1-ethyl-2-hydroxy-2-methyl-propane is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .

Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals. It serves as an intermediate in the preparation of drugs that target specific enzymes or receptors .

Industry: In the industrial sector, tert-butyl carbamates are used in the production of agrochemicals and polymers. They are also employed in the manufacture of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (R)-1-(Boc-amino)-1-ethyl-2-hydroxy-2-methyl-propane involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions at other functional groups. The carbamate can be deprotected under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • tert-Butyl N-hydroxycarbamate
  • tert-Butyl [(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate

Uniqueness: tert-Butyl N-[(3R)-2-hydroxy-2-methylpentan-3-yl]carbamate is unique due to its specific hydroxy-methylpentyl chain, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

tert-butyl N-[(3R)-2-hydroxy-2-methylpentan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-7-8(11(5,6)14)12-9(13)15-10(2,3)4/h8,14H,7H2,1-6H3,(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDWFXLEBNUWSZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(C)(C)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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